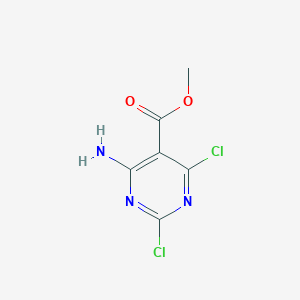
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,4-dichloropyrimidine with methanol under acidic conditions . Another approach includes the use of amidines with saturated ketones under copper-catalyzed conditions, followed by oxidative dehydrogenation and annulation . Industrial production methods often involve large-scale esterification reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese (IV) oxide to form corresponding aldehydes.
Reduction: Reduction reactions using lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium bicarbonate in ethanol.
Hydrolysis: Ester hydrolysis reactions can convert the compound into its corresponding carboxylic acids.
Scientific Research Applications
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of immune-stimulated nitric oxide by targeting specific enzymes involved in the inflammatory response . The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but lacks the amino group at position 4, which may result in different biological activities.
2-amino-4,6-dichloropyrimidine: Lacks the ester group, which can affect its solubility and reactivity.
Methyl 2,6-dichloropyridine-4-carboxylate: A pyridine derivative with similar substituents but different ring structure, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which contribute to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H5Cl2N3O2 |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
methyl 4-amino-2,6-dichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-5(12)2-3(7)10-6(8)11-4(2)9/h1H3,(H2,9,10,11) |
InChI Key |
YPIMSCNHQKDQAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















